molecular formula C18H14O2S2 B013857 1-Pyrenylmethyl methanethiosulfonate CAS No. 384342-65-8

1-Pyrenylmethyl methanethiosulfonate

Cat. No.: B013857
CAS No.: 384342-65-8
M. Wt: 326.4 g/mol
InChI Key: OXKQGBUJTFUGBB-UHFFFAOYSA-N
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Description

1-Pyrenylmethyl methanethiosulfonate (PMTS) is an organosulfur compound that is widely used in a variety of scientific research applications. It is a hydrophilic, thiol-containing molecule that can be used in many biochemical and physiological studies. PMTS is used in a variety of laboratory techniques, such as affinity chromatography, protein-protein interactions, and enzyme activity assays. It is also used as a probe for protein-protein interactions and enzyme activity studies.

Scientific Research Applications

  • Cancer Research and Drug Development : Methanethiosulfonate derivatives, including 1-Pyrenylmethyl methanethiosulfonate, are being explored as scaffolds for preparing new direct STAT3 inhibitors. Some of these derivatives have shown moderate antiproliferative activity on HCT-116 cancer cells (Gabriele et al., 2014).

  • Protein Studies : These compounds are effective in trapping thiol-disulfide states in proteins, although they may also generate additional disulfide bonds in vitro (Karala & Ruddock, 2007). This is significant for understanding protein structures and functions.

  • Molecular Structure Analysis : Studies on the conformation of methyl methanethiosulfonate provide insights into its gas-phase structure and rotational barriers, which are relevant for understanding its reactivity and interactions (Tuttolomondo et al., 2007).

  • Biochemical Applications : Research shows that S-methyl methanethiosulfonate (MMTS) can reversibly inhibit enzymes and protect redox-sensitive proteins without impacting their activity. This opens new applications in research, pharmaceuticals, and biotechnology (Makarov et al., 2019).

  • Organic Synthesis : Methanethiosulfonate derivatives are used in the zirconocene-catalyzed synthesis of 1-alkenyl sulfones and sulfides, demonstrating their utility in organic chemistry (Kadikova et al., 2016).

  • Electronics and Photovoltaics : They are crucial in the development of wearable, flexible, and semitransparent electronics, with potential applications in organic photovoltaics and medical sensors (Fan et al., 2019).

  • Electron Paramagnetic Resonance Studies : These compounds enable site-directed pKa determination of peptides, differentiating between local polarity and protonation effects on nitroxide EPR spectra (Smirnov et al., 2004).

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 1-Pyrenylmethyl methanethiosulfonate are the sulfhydryl groups of enzymes . Sulfhydryl groups, also known as thiol groups, are functional groups consisting of a sulfur atom and a hydrogen atom. They play a crucial role in the structure and function of many enzymes.

Mode of Action

This compound interacts with its targets through a process known as coupling . This compound is used for the selective and rapid modification of sulfhydryl groups of enzymes . The modification of these groups can alter the enzyme’s activity, thereby influencing the biochemical pathways in which these enzymes are involved.

Biochemical Analysis

Biochemical Properties

1-Pyrenylmethyl methanethiosulfonate is known for its ability to couple to thiols . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain sulfhydryl groups. The nature of these interactions is primarily through the formation of disulfide bonds, which can alter the function and activity of these biomolecules .

Cellular Effects

The exact cellular effects of this compound are not well-documented in the literature. Given its ability to modify sulfhydryl groups, it can potentially influence various cellular processes. For instance, it may impact cell signaling pathways and gene expression by modifying key proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of disulfide bonds with sulfhydryl groups present in biomolecules. This can lead to changes in the structure and function of these biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is suitable for fluorescence studies, with an excitation wavelength of 374 nm and an emission wavelength of 398 nm in 0.1 M phosphate pH 7.0 .

Metabolic Pathways

Given its ability to modify sulfhydryl groups, it may interact with enzymes involved in various metabolic pathways .

Transport and Distribution

Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

Given its ability to modify sulfhydryl groups, it may localize to areas of the cell where these groups are abundant .

Properties

IUPAC Name

1-(methylsulfonylsulfanylmethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQGBUJTFUGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272978
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-65-8
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenylmethyl methanethiosulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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